[Bis(phosphonooxy)methoxy]acetic acid
Description
[Bis(phosphonooxy)methoxy]acetic acid (IUPAC name: 2-[bis(phosphonooxy)methoxy]acetic acid) is a polyphosphorylated acetic acid derivative. Its structure consists of a central methoxy group (-OCH₂-) linked to two phosphonooxy (-OPO₃H₂) groups and an acetic acid moiety (-CH₂COOH). This compound is notable for its dual phosphonate and carboxylate functionalities, which confer unique solubility, reactivity, and chelation properties.
Properties
CAS No. |
61743-25-7 |
|---|---|
Molecular Formula |
C3H8O11P2 |
Molecular Weight |
282.04 g/mol |
IUPAC Name |
2-(diphosphonooxymethoxy)acetic acid |
InChI |
InChI=1S/C3H8O11P2/c4-2(5)1-12-3(13-15(6,7)8)14-16(9,10)11/h3H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11) |
InChI Key |
DUWBTWQWWVTJLH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)OC(OP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(phosphonooxy)methoxy]acetic acid typically involves the reaction of acetic acid derivatives with phosphonooxy and methoxy reagents under controlled conditions. The specific synthetic route may vary, but it generally includes steps such as esterification, phosphorylation, and methoxylation. The reaction conditions, including temperature, pH, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of [Bis(phosphonooxy)methoxy]acetic acid may involve large-scale chemical reactors where the reagents are mixed and reacted under controlled conditions. The process may include purification steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[Bis(phosphonooxy)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The phosphonooxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonooxy-methoxy derivatives with higher oxidation states, while reduction may produce simpler acetic acid derivatives.
Scientific Research Applications
[Bis(phosphonooxy)methoxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [Bis(phosphonooxy)methoxy]acetic acid involves its interaction with molecular targets and pathways. The phosphonooxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating specific enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with [bis(phosphonooxy)methoxy]acetic acid:
Physicochemical Properties
- Solubility: Phosphorylated compounds like [bis(phosphonooxy)methoxy]acetic acid are expected to exhibit higher water solubility compared to non-phosphorylated analogs (e.g., methoxyacetic acid) due to the hydrophilic phosphonate groups. Phenoxyacetic acids (e.g., 4-methoxyphenoxyacetic acid) show moderate solubility in organic solvents .
- Acidity: The presence of two phosphonooxy groups increases acidity (pKa ~1–2 for phosphonic acids) compared to methoxyacetic acid (pKa ~3.5) .
- Stability: Phosphorylated compounds are generally stable under acidic conditions but may hydrolyze in strongly basic environments. Methoxy-substituted acetic acids (e.g., 2-methoxyphenoxyacetic acid) are sensitive to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
